4-Benzoylbenzoic acid

Description

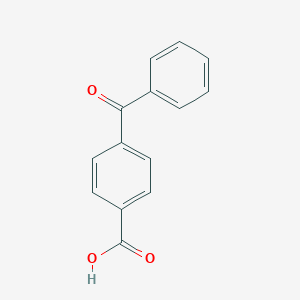

Structure

3D Structure

Properties

IUPAC Name |

4-benzoylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O3/c15-13(10-4-2-1-3-5-10)11-6-8-12(9-7-11)14(16)17/h1-9H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFQUPKAISSPFTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60209996 | |

| Record name | 4-Benzoylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60209996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

611-95-0 | |

| Record name | 4-Benzoylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=611-95-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Benzoylbenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611950 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Benzoylbenzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37115 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Benzoylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60209996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-benzoylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.352 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Benzoylbenzoic acid basic properties

An In-depth Technical Guide on the Core Properties of 4-Benzoylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Benzoylbenzoic acid (4-BBA), a versatile organic compound, serves as a key intermediate in various chemical syntheses and possesses unique photochemical properties. This technical guide provides a comprehensive overview of the fundamental physical, chemical, and spectroscopic properties of 4-Benzoylbenzoic acid. It is intended to be a vital resource for researchers, chemists, and professionals in drug development, offering meticulously compiled data, detailed experimental protocols for property determination, and a visualization of its functional mechanism as a photooxidant. All quantitative data are presented in clear, tabular formats for ease of reference and comparison.

Chemical Identity and Structure

4-Benzoylbenzoic acid, also known as p-benzoylbenzoic acid or benzophenone-4-carboxylic acid, is an aromatic ketone and carboxylic acid. Its structure consists of a benzoic acid moiety substituted at the para (4-) position with a benzoyl group.

-

Canonical SMILES: C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)O[2]

Physicochemical Properties

The physical and chemical properties of 4-Benzoylbenzoic acid are summarized in the tables below. These properties are crucial for its handling, application in synthesis, and for predicting its behavior in various systems.

Table 1: Physical Properties

| Property | Value | Source(s) |

| Appearance | White to light beige crystalline powder/solid. | [1] |

| Melting Point | 197-200 °C | [1][3] |

| Boiling Point | 327.84 °C (rough estimate) | [6] |

| Density | 1.2022 g/cm³ (rough estimate) | [4][6] |

| Flash Point | 219.3 °C | [4][6] |

| Vapor Pressure | 1.18E-07 mmHg at 25°C | [6] |

Table 2: Solubility Data

| Solvent | Solubility | Source(s) |

| Water | Partly soluble/sparingly soluble in aqueous buffers. | [4][6][7] |

| Organic Solvents | Soluble in alcohols, esters, DMSO, and DMF. | [6][7] |

| DMSO | ~10 mg/mL | [7] |

| DMF | ~30 mg/mL | [7] |

| DMF:PBS (pH 7.2) 1:5 | ~0.16 mg/mL | [7] |

Table 3: Chemical and Spectroscopic Properties

| Property | Value / Description | Source(s) |

| pKa | 3.41 ± 0.04 (spectroscopically measured) | [8] |

| UV/Vis λmax | 257 nm | [7] |

| LogP | 2.6158 | [9] |

| Reactivity | Stable. Incompatible with strong bases and strong oxidizing agents. | [6] |

| Function | Photooxidant. | [5][7] |

Experimental Protocols

This section provides detailed methodologies for the determination of key properties of 4-Benzoylbenzoic acid. These are generalized protocols based on standard laboratory techniques.

Melting Point Determination

Objective: To determine the melting point range of a solid organic compound, which is a key indicator of purity.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (optional)

Procedure:

-

Sample Preparation: Place a small amount of 4-Benzoylbenzoic acid on a clean, dry surface. If the crystals are large, gently crush them into a fine powder using a spatula or mortar and pestle.

-

Capillary Tube Loading: Push the open end of a capillary tube into the powdered sample. A small amount of the solid will enter the tube. Invert the tube and gently tap it on a hard surface to pack the solid into the sealed end. Repeat until a packed column of 2-3 mm height is achieved.

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus. Ensure the thermometer is correctly positioned to accurately measure the temperature of the heating block.

-

Initial Determination (Rapid Heating): Heat the apparatus rapidly to get an approximate melting point. This provides a target range for a more accurate measurement.

-

Accurate Determination (Slow Heating): Allow the apparatus to cool below the approximate melting point. Insert a new sample tube. Heat the apparatus again, but at a much slower rate (1-2 °C per minute) as the temperature approaches the expected melting point.

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (T1). Continue heating slowly and record the temperature at which the last crystal melts completely (T2). The melting point is reported as the range T1-T2.[2][3][4]

Solubility Determination

Objective: To qualitatively determine the solubility of 4-Benzoylbenzoic acid in various solvents.

Apparatus:

-

Small test tubes

-

Spatula

-

Graduated pipettes or cylinders

-

Vortex mixer (optional)

Procedure:

-

Sample Preparation: Add approximately 25 mg of 4-Benzoylbenzoic acid to a clean, dry test tube.

-

Solvent Addition: Add 0.75 mL of the chosen solvent (e.g., water, ethanol, DMF) to the test tube in small portions.

-

Mixing: After each addition, vigorously shake or vortex the test tube for at least 30 seconds to facilitate dissolution. Observe if the solid dissolves.

-

Classification:

-

Soluble: The entire solid dissolves completely, forming a clear solution.

-

Partly Soluble: Some of the solid dissolves, but a noticeable amount remains undissolved.

-

Insoluble: The solid does not appear to dissolve at all.

-

-

pH-Dependent Solubility (for aqueous solutions): For solubility in acidic or basic aqueous solutions (e.g., 5% HCl, 5% NaOH, 5% NaHCO₃), follow the same procedure. A change in solubility compared to water indicates the presence of an acidic or basic functional group. Since 4-BBA is an acid, it is expected to be more soluble in basic solutions like 5% NaOH.[10][11][12]

¹H NMR Spectroscopy

Objective: To obtain a proton Nuclear Magnetic Resonance (¹H NMR) spectrum to confirm the chemical structure of 4-Benzoylbenzoic acid.

Apparatus:

-

NMR spectrometer

-

NMR tubes

-

Deuterated solvent (e.g., DMSO-d₆, as 4-BBA is soluble in DMSO)

-

Vial and Pasteur pipette

-

Glass wool

Procedure:

-

Sample Preparation: Weigh approximately 5-25 mg of 4-Benzoylbenzoic acid into a small, clean vial.

-

Dissolution: Add approximately 0.7-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Swirl or gently warm the vial to completely dissolve the solid.

-

Filtration and Transfer: Place a small plug of glass wool into a Pasteur pipette. Filter the sample solution through the pipette into a clean, dry NMR tube. This removes any particulate matter that could degrade the spectral quality. The final sample depth in the tube should be about 4-5 cm.[6][13][14]

-

Spectrometer Setup: Insert the NMR tube into the spectrometer. The instrument will then be set up to 'lock' onto the deuterium signal of the solvent, and the magnetic field will be 'shimmed' to optimize its homogeneity.

-

Data Acquisition: Acquire the ¹H NMR spectrum using standard instrument parameters. This typically involves a series of radiofrequency pulses and the detection of the resulting free induction decay (FID).

-

Data Processing: The raw FID data is Fourier transformed to produce the final spectrum. The spectrum is then phased, baseline corrected, and the chemical shifts are referenced (e.g., to the residual solvent peak). Integration of the peaks provides the relative ratios of the different types of protons.[6]

Mechanism of Action & Experimental Workflow

Photooxidant Activity

4-Benzoylbenzoic acid functions as a photooxidant. Upon activation by light (photoexcitation), it can transition to an excited triplet state. In this state, it can initiate chemical reactions through two primary mechanisms, often referred to as Type I and Type II photosensitized oxidation.[5][15]

-

Type I Mechanism: The excited photosensitizer can directly react with a substrate molecule by abstracting a hydrogen atom or transferring an electron, leading to the formation of radical species. These radicals can then react with molecular oxygen.

-

Type II Mechanism: The excited triplet state of the photosensitizer can transfer its energy to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂). Singlet oxygen then oxidizes the substrate.[16]

The following diagram illustrates a generalized experimental workflow for utilizing 4-Benzoylbenzoic acid as a photosensitizer in a laboratory setting.

Caption: Generalized workflow for a photo-oxidation experiment.

Safety and Handling

4-Benzoylbenzoic acid should be handled with care in a laboratory setting.

-

Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[2]

-

Precautionary Measures: Use in a well-ventilated area. Wear protective gloves, safety glasses, and a lab coat. Avoid breathing dust. Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong bases and strong oxidizing agents.[6]

This guide provides a foundational understanding of 4-Benzoylbenzoic acid. For specific applications, further investigation into its reactivity and compatibility with other reagents is recommended.

References

- 1. byjus.com [byjus.com]

- 2. learning-space.uoa.edu.iq [learning-space.uoa.edu.iq]

- 3. chem.ucalgary.ca [chem.ucalgary.ca]

- 4. pennwest.edu [pennwest.edu]

- 5. medchemexpress.com [medchemexpress.com]

- 6. How To [chem.rochester.edu]

- 7. longdom.org [longdom.org]

- 8. athabascau.ca [athabascau.ca]

- 9. ej-eng.org [ej-eng.org]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. scribd.com [scribd.com]

- 12. uobabylon.edu.iq [uobabylon.edu.iq]

- 13. NMR Sample Preparation [nmr.chem.umn.edu]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. Type I and II Photosensitized Oxidation Reactions: Guidelines and Mechanistic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Photosensitizer - Wikipedia [en.wikipedia.org]

The Discovery and Enduring Legacy of 4-Benzoylbenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 4-Benzoylbenzoic acid, a seemingly simple aromatic ketone with a rich history and diverse modern applications. We delve into its discovery in the late 19th century, intricately linked to the development of the seminal Friedel-Crafts reaction. This document furnishes a detailed historical context, outlines plausible early synthesis protocols, and presents a comprehensive summary of its physicochemical properties. Furthermore, we explore its contemporary significance as a versatile photosensitizer and a key building block in the synthesis of pharmaceuticals, most notably the non-steroidal anti-inflammatory drug (NSAID) ketoprofen.

Introduction

4-Benzoylbenzoic acid (4-BBA), with the chemical formula C₁₄H₁₀O₃, is a white crystalline solid that has found utility in a remarkable range of scientific and industrial endeavors. From its origins in the foundational era of synthetic organic chemistry to its current applications in photochemistry and medicinal chemistry, 4-BBA serves as a compelling case study in the enduring relevance of fundamental chemical structures. This guide will provide a comprehensive overview of its history, synthesis, properties, and key applications, with a particular focus on the technical details relevant to researchers and drug development professionals.

Discovery and Historical Context

The discovery of 4-Benzoylbenzoic acid is intrinsically linked to the groundbreaking work of French chemist Charles Friedel and his American collaborator James Crafts. In 1877, they developed the eponymous Friedel-Crafts reaction, a powerful method for forming carbon-carbon bonds on an aromatic ring.[1][2] This reaction, proceeding via electrophilic aromatic substitution, opened up new avenues for the synthesis of a vast array of aromatic compounds.

While the exact publication first detailing the synthesis of 4-Benzoylbenzoic acid by Friedel and Crafts remains to be definitively identified from their extensive work in the "Comptes rendus hebdomadaires des séances de l'Académie des sciences" and other journals of the era, it is highly probable that its first preparation occurred during their systematic investigation of the acylation of benzene and its derivatives. The reaction of phthalic anhydride with benzene in the presence of a Lewis acid catalyst, such as aluminum chloride, would have been a logical extension of their research and directly yields a benzoylbenzoic acid isomer.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 4-Benzoylbenzoic acid is crucial for its application in research and development. The following table summarizes key quantitative data for this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₁₀O₃ | [2] |

| Molecular Weight | 226.23 g/mol | [3][4] |

| Melting Point | 197-202 °C | [2][3][4][5] |

| Boiling Point | 327.84 °C (rough estimate) | [2] |

| Water Solubility | Partially soluble | [2] |

| pKa | 3.41 ± 0.04 | [6][7] |

| Appearance | White to light beige crystalline powder | [2][5] |

| CAS Number | 611-95-0 | [2] |

Experimental Protocols: Synthesis of 4-Benzoylbenzoic Acid

The primary method for synthesizing 4-Benzoylbenzoic acid is the Friedel-Crafts acylation of benzene with phthalic anhydride. The following protocol is a representative modern adaptation of the historical method.

Reaction: Friedel-Crafts Acylation of Benzene with Phthalic Anhydride

Reagents:

-

Phthalic anhydride

-

Benzene (anhydrous)

-

Aluminum chloride (anhydrous)

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide solution

-

Water

-

Ice

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a suspension of anhydrous aluminum chloride in anhydrous benzene is prepared and cooled in an ice bath.

-

A solution of phthalic anhydride in anhydrous benzene is added dropwise to the stirred suspension.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated under reflux for several hours to ensure the completion of the reaction.

-

The reaction mixture is then cooled and carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

The resulting mixture is subjected to steam distillation to remove the excess benzene.

-

The aqueous layer is decanted, and the remaining solid is treated with a sodium hydroxide solution to form the sodium salt of 2-benzoylbenzoic acid, which is soluble in water.

-

The aqueous solution is filtered to remove any insoluble impurities.

-

The filtrate is then acidified with hydrochloric acid, leading to the precipitation of 2-benzoylbenzoic acid.

-

The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent such as aqueous ethanol.

(Note: This protocol describes the synthesis of the ortho-isomer. The para-isomer, 4-Benzoylbenzoic acid, can be synthesized using terephthalic anhydride or through other specific synthetic routes.)

Key Applications in Research and Drug Development

Photosensitizing Agent

4-Benzoylbenzoic acid is a well-established photosensitizer.[8] Upon absorption of ultraviolet (UV) light, it can be excited to a triplet state. This excited molecule can then transfer its energy to molecular oxygen, generating reactive oxygen species (ROS) such as singlet oxygen. These ROS are highly reactive and can induce oxidative damage to biological molecules, including lipids, proteins, and nucleic acids. This property has been explored in various applications, including the degradation of environmental pollutants and for potential photodynamic therapy applications.[3]

Precursor in the Synthesis of Ketoprofen

A significant application of 4-Benzoylbenzoic acid and its derivatives in the pharmaceutical industry is as a key intermediate in the synthesis of Ketoprofen.[9][10][11][12] Ketoprofen is a widely used non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties. The synthesis of Ketoprofen often involves the conversion of a benzoylbenzoic acid derivative to the final propionic acid structure.

Signaling Pathways and Biological Interactions

Direct involvement of 4-Benzoylbenzoic acid in specific, well-defined cellular signaling pathways has not been extensively documented. However, its action as a photosensitizer provides an indirect mechanism for influencing cellular processes. The generation of ROS can trigger a cascade of cellular stress responses, including the activation of pathways related to inflammation, apoptosis, and DNA damage repair.

For example, a derivative, 4-hydroxybenzoic acid, has been shown to mediate a signaling system in Shigella sonnei, controlling its physiology and virulence.[13][14] It has also demonstrated estrogenic activity in breast cancer cells through estrogen receptor α-dependent signaling pathways.[15] While these are not direct actions of 4-Benzoylbenzoic acid itself, they highlight the potential for benzoic acid derivatives to interact with biological signaling systems.

Visualizations

Synthesis Workflow

Caption: Synthesis workflow for 4-Benzoylbenzoic acid via Friedel-Crafts acylation.

Photosensitization Mechanism

Caption: Photosensitization mechanism of 4-Benzoylbenzoic acid.

Conclusion

From its 19th-century origins in the laboratory of Friedel and Crafts to its contemporary roles in photochemistry and pharmaceutical synthesis, 4-Benzoylbenzoic acid exemplifies the lasting impact of fundamental organic chemistry. Its straightforward synthesis, well-characterized properties, and versatile reactivity ensure its continued importance in both academic research and industrial applications. This guide has provided a comprehensive technical overview intended to support the work of researchers, scientists, and drug development professionals who continue to explore the potential of this foundational molecule.

References

- 1. "Study of 4-Benzoylbenzoic Acid as a Proxy of Environmental Photosensit" by Onita Alija [creativematter.skidmore.edu]

- 2. 4-Benzoylbenzoic acid [chembk.com]

- 3. 4-Benzoylbenzoic acid 99 611-95-0 [sigmaaldrich.com]

- 4. 4-Benzoylbenzoic acid 99 611-95-0 [sigmaaldrich.com]

- 5. 4-Benzoylbenzoic acid, 99% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 6. researchgate.net [researchgate.net]

- 7. pH Dependence of the speciation and optical properties of 4-benzoylbenzoic acid - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP01520C [pubs.rsc.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. SYNTHESIS OF KETOPROFEN | Semantic Scholar [semanticscholar.org]

- 10. Synthesis of non-steroidal anti-inflammatory drug—ketoprofen [yndxxb.ynu.edu.cn]

- 11. Ketoprofen synthesis - chemicalbook [chemicalbook.com]

- 12. EP0309009A1 - Process for preparing ketoprofen - Google Patents [patents.google.com]

- 13. A 4-Hydroxybenzoic Acid-Mediated Signaling System Controls the Physiology and Virulence of Shigella sonnei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A 4-Hydroxybenzoic Acid-Mediated Signaling System Controls the Physiology and Virulence of Shigella sonnei - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Estrogenic Activity of 4-Hydroxy-Benzoic Acid from Acer tegmentosum via Estrogen Receptor α-Dependent Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 4-Benzoylbenzoic Acid: Physicochemical Properties and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of 4-Benzoylbenzoic acid, specifically its melting point and solubility. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical research, offering detailed experimental protocols and structured data for easy reference.

Core Physicochemical Data

4-Benzoylbenzoic acid is a white crystalline solid with the chemical formula C₁₄H₁₀O₃.[1] Its properties make it a versatile compound in various chemical and pharmaceutical applications, including as an intermediate in drug synthesis and as a photooxidant.[1][2]

Melting Point

The melting point of 4-Benzoylbenzoic acid is a key indicator of its purity. Pure crystalline solids typically exhibit a sharp melting point range. The reported melting point for 4-Benzoylbenzoic acid varies slightly across different sources, which is common due to minor differences in purity and experimental conditions.

| Property | Value (°C) |

| Melting Point | 197 - 200 |

| 198 - 200 | |

| 199 | |

| 218 - 221 |

Data sourced from[3][4],[5],[1].

Solubility

The solubility of 4-Benzoylbenzoic acid has been determined in a variety of solvents. It is generally soluble in organic solvents and shows limited solubility in water.

| Solvent | Solubility |

| Water | Insoluble / Partly Soluble |

| Alcohols | Soluble |

| Esters | Soluble |

| Dimethylformamide (DMF) | ~30 mg/mL |

| Dimethyl sulfoxide (DMSO) | ~10 mg/mL |

| 1:5 solution of DMF:PBS (pH 7.2) | ~0.16 mg/mL |

Experimental Protocols

The following sections detail standardized methodologies for the determination of the melting point and solubility of solid organic compounds like 4-Benzoylbenzoic acid.

Determination of Melting Point

The capillary method is a common and reliable technique for determining the melting point of a solid.[6]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: Ensure the 4-Benzoylbenzoic acid sample is completely dry and in a fine powdered form. If necessary, gently grind the crystals using a mortar and pestle.[6]

-

Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample, trapping a small amount of the solid. Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end. The packed sample should be approximately 2-3 mm high.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Rapid Determination (Optional): To save time, a preliminary rapid heating can be performed to get an approximate melting range. Set a fast ramp rate (e.g., 10-20°C per minute) and note the temperature at which the sample melts.[7]

-

Accurate Determination: For a precise measurement, use a new sample and set the starting temperature to about 20°C below the approximate melting point. Heat at a slow, controlled rate (1-2°C per minute).[7]

-

Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).[8]

-

Purity Assessment: A sharp melting point range (0.5-1°C) is indicative of a pure compound. Impurities tend to depress and broaden the melting point range.[8][9]

Determination of Solubility

A qualitative solubility assessment can provide valuable information about the functional groups and polarity of a compound.

Materials:

-

Test tubes and rack

-

Spatula

-

Vortex mixer (optional)

-

4-Benzoylbenzoic acid sample

-

Solvents: Deionized water, 5% NaOH solution, 5% NaHCO₃ solution, 5% HCl solution, and an organic solvent (e.g., ethanol or acetone).

Procedure:

-

Water Solubility: Place approximately 25 mg of 4-Benzoylbenzoic acid into a test tube. Add 0.75 mL of deionized water in small portions, shaking vigorously after each addition. Observe if the solid dissolves. If it dissolves, the compound is water-soluble.[10]

-

Solubility in Aqueous Base: If the compound is water-insoluble, add 0.75 mL of 5% NaOH solution to a fresh 25 mg sample. Shake well. If the compound dissolves, it indicates the presence of an acidic functional group, such as a carboxylic acid or a phenol.[10] To confirm, acidify the solution with 5% HCl; the original compound should precipitate out.

-

Solubility in Weak Base: To differentiate between a strong and a weak acid, test the solubility in 5% NaHCO₃ solution. Add 0.75 mL of the solution to a 25 mg sample. Effervescence (release of CO₂ gas) and dissolution indicate a carboxylic acid.

-

Solubility in Aqueous Acid: To test for basic functional groups, add 0.75 mL of 5% HCl to a 25 mg sample. If the compound dissolves, it suggests the presence of a basic group like an amine.[10]

-

Solubility in Organic Solvents: Test the solubility in an organic solvent like ethanol or acetone using the same procedure as for water.

Logical Workflow and Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate logical workflows relevant to the application and synthesis of 4-Benzoylbenzoic acid derivatives.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Design, Synthesis and Biological Evaluation of 4-Benzamidobenzoic Acid Hydrazide Derivatives as Novel Soluble Epoxide Hydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 4-Benzoylbenzoic acid | New Haven Pharma [newhavenpharma.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pH Dependence of the speciation and optical properties of 4-benzoylbenzoic acid - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. scbt.com [scbt.com]

- 9. "Study of 4-Benzoylbenzoic Acid as a Proxy of Environmental Photosensit" by Onita Alija [creativematter.skidmore.edu]

- 10. Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-Benzoylbenzoic Acid: Molecular Properties

This guide serves as a technical resource for researchers, scientists, and professionals in drug development, providing core information on the molecular properties of 4-Benzoylbenzoic acid.

Core Molecular Data

4-Benzoylbenzoic acid is a chemical compound with significant applications in various research and development sectors. Its fundamental molecular attributes are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₀O₃ | [1][2][3][4] |

| Molecular Weight | 226.23 g/mol | [1][2][3][4] |

| IUPAC Name | 4-benzoylbenzoic acid | [1] |

| Synonyms | p-Benzoylbenzoic acid, Benzophenone-4-carboxylic acid | [1][4] |

| CAS Number | 611-95-0 | [3][4] |

Experimental Determination of Molecular Properties

The determination of the molecular formula and weight of a compound like 4-Benzoylbenzoic acid involves a systematic workflow. Initially, elemental analysis is conducted to determine the empirical formula. Subsequently, mass spectrometry is employed to ascertain the precise molecular weight, which, in conjunction with the empirical formula, confirms the molecular formula.

References

An In-depth Technical Guide to the Photophysical and Photochemical Properties of 4-Benzoylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Benzoylbenzoic acid (4-BBA), also known as 4-carboxybenzophenone, is a versatile aromatic ketone with significant applications in photochemistry, materials science, and bioconjugation. Its utility stems from its distinct photophysical and photochemical properties, particularly its efficient population of a long-lived triplet excited state upon photoexcitation. This technical guide provides a comprehensive overview of the core photophysical and photochemical characteristics of 4-BBA, tailored for researchers, scientists, and drug development professionals. It includes a summary of quantitative data, detailed experimental protocols for key characterization techniques, and visual representations of fundamental processes to facilitate a deeper understanding of this important molecule.

Introduction

4-Benzoylbenzoic acid is a derivative of benzophenone, featuring a carboxylic acid group in the para position of one of the phenyl rings. This functional group enhances its solubility in aqueous and polar organic solvents and provides a convenient handle for covalent attachment to other molecules, such as proteins, nucleic acids, and polymers. Upon absorption of ultraviolet (UV) light, 4-BBA undergoes efficient intersystem crossing to a reactive triplet state, which can then initiate a variety of photochemical reactions. This property makes it a widely used photosensitizer and photo-crosslinking agent in biological and materials science research. Understanding its photophysical and photochemical behavior is crucial for its effective application in fields ranging from photodynamic therapy to the development of novel biomaterials.

Photophysical Properties

The photophysical properties of a molecule describe its behavior upon interaction with light, including absorption, emission, and non-radiative transitions between electronic states.

Absorption Spectroscopy

4-BBA exhibits strong absorption in the UV region. The absorption spectrum is characterized by two main bands. In aqueous solutions at low pH, an intense band (Band I) is observed around 260 nm, and a weaker, broader band (Band II) is centered around 333 nm.[1] The position of these absorption bands is sensitive to the solvent polarity and the pH of the medium. The carboxylic acid group has a pKa of approximately 3.41, and deprotonation at higher pH values leads to a red-shift in the absorption spectrum.[1]

Table 1: UV-Vis Absorption Maxima of 4-Benzoylbenzoic Acid

| Solvent/Condition | λmax (Band I) (nm) | λmax (Band II) (nm) | Reference |

| Aqueous, pH 1.0 | 260 | 333 | [1] |

| Aqueous, high pH | 264 | Not prominent |

Excited State Dynamics and Emission

Upon absorption of a photon, a 4-BBA molecule is promoted to an excited singlet state (S₁). Due to the presence of the carbonyl group, benzophenone and its derivatives are known for their highly efficient intersystem crossing (ISC) to the triplet state (T₁). This process is typically much faster than fluorescence, resulting in a very low fluorescence quantum yield. The triplet state is significantly longer-lived than the singlet state, allowing it to participate in photochemical reactions.

Table 2: Photophysical Properties of 4-Benzoylbenzoic Acid and Related Compounds

| Property | Value | Compound | Conditions | Reference |

| Triplet Energy (E_T) | 289 kJ/mol (69 kcal/mol) | 4-Carboxybenzophenone | - | |

| Triplet Lifetime (τ_T) | 6.2 µs | 4-Carboxybenzophenone | Argon-saturated aqueous solution | |

| Intersystem Crossing (ISC) Time Constant | <200 fs to 1.7 ps | Benzophenone | Varies with solvent hydrogen bonding |

Jablonski Diagram

The electronic and photophysical transitions of 4-BBA can be visualized using a Jablonski diagram. As a close analog, the Jablonski diagram for benzophenone provides an excellent model.

Photochemical Properties

The long-lived and energetic triplet state of 4-BBA is responsible for its rich photochemistry, primarily acting as a photosensitizer. Photosensitization can occur through two main mechanisms: Type I and Type II.

Photosensitization Mechanisms

-

Type I Mechanism: Involves electron or hydrogen atom transfer between the excited triplet state of the photosensitizer and a substrate molecule. This generates radical species that can further react, often with molecular oxygen, to produce reactive oxygen species (ROS) such as superoxide anion (O₂⁻) and hydroxyl radicals (•OH).

-

Type II Mechanism: Involves the transfer of energy from the triplet state of the photosensitizer directly to ground-state molecular oxygen (³O₂), which is a triplet state. This energy transfer excites oxygen to its highly reactive singlet state (¹O₂).

4-BBA can participate in both Type I and Type II processes, with the dominant pathway depending on the reaction conditions, including the nature of the substrate and the local concentration of oxygen.

Photo-crosslinking

One of the most valuable applications of 4-BBA is in photo-crosslinking, particularly for studying biomolecular interactions. The triplet-state benzophenone moiety can abstract a hydrogen atom from a C-H bond of a nearby molecule, creating a pair of radicals that can then combine to form a new covalent C-C bond. This reaction is relatively non-specific, allowing for the crosslinking to a wide range of biological substrates.

Experimental Protocols

UV-Vis Absorption Spectroscopy

Objective: To determine the absorption spectrum and molar extinction coefficient of 4-BBA.

Materials:

-

4-Benzoylbenzoic acid

-

Spectrophotometer-grade solvent (e.g., ethanol, acetonitrile, or buffered aqueous solution)

-

UV-transparent cuvettes (e.g., quartz)

-

Calibrated UV-Vis spectrophotometer

Procedure:

-

Prepare a stock solution of 4-BBA of a known concentration (e.g., 1 mM) in the desired solvent.

-

Prepare a series of dilutions from the stock solution to cover a range of concentrations (e.g., 1 µM to 100 µM).

-

Record the absorption spectrum of the solvent blank in the spectrophotometer from approximately 200 nm to 400 nm.

-

Record the absorption spectra of each of the 4-BBA solutions.

-

Subtract the solvent blank spectrum from each of the sample spectra.

-

Identify the wavelength(s) of maximum absorbance (λmax).

-

Plot the absorbance at λmax versus the concentration of 4-BBA. The slope of this plot, according to the Beer-Lambert law (A = εbc), will be the molar extinction coefficient (ε) if the path length (b) is 1 cm.

Relative Fluorescence Quantum Yield Determination

Objective: To determine the fluorescence quantum yield (Φ_F) of 4-BBA relative to a standard of known quantum yield.

Materials:

-

4-Benzoylbenzoic acid

-

A fluorescence standard with a known quantum yield in the same solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54)

-

Spectrophotometer-grade solvent

-

UV-transparent and fluorescence-free cuvettes

-

Calibrated UV-Vis spectrophotometer

-

Calibrated spectrofluorometer

Procedure:

-

Prepare a series of solutions of both the 4-BBA sample and the fluorescence standard in the same solvent, with absorbances at the excitation wavelength kept below 0.1 to avoid inner filter effects.

-

Measure the UV-Vis absorption spectra for all solutions.

-

Measure the fluorescence emission spectra for all solutions using the same excitation wavelength, slit widths, and other instrument parameters. The excitation wavelength should be one where both the sample and the standard have significant absorbance.

-

Integrate the area under the emission curve for each spectrum.

-

Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.

-

The fluorescence quantum yield of the sample (Φ_F,sample) can be calculated using the following equation:

Φ_F,sample = Φ_F,std * (m_sample / m_std) * (n_sample² / n_std²)

where:

-

Φ_F,std is the quantum yield of the standard.

-

m_sample and m_std are the slopes of the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.

-

n_sample and n_std are the refractive indices of the sample and standard solutions (usually assumed to be the same if the same solvent is used).

-

Detection of Reactive Oxygen Species (ROS)

Objective: To detect the generation of singlet oxygen or other ROS upon photoexcitation of 4-BBA.

Materials:

-

4-Benzoylbenzoic acid

-

ROS-specific fluorescent probe (e.g., Singlet Oxygen Sensor Green for ¹O₂, or 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) for general ROS)

-

Light source with appropriate wavelength for exciting 4-BBA (e.g., 350 nm lamp)

-

Spectrofluorometer or plate reader

Procedure:

-

Prepare a solution of 4-BBA in a suitable buffer.

-

Add the ROS-specific probe to the solution.

-

Measure the baseline fluorescence of the probe at its emission wavelength.

-

Irradiate the solution with the light source for a defined period.

-

Measure the fluorescence of the probe again. An increase in fluorescence intensity indicates the generation of the specific ROS.

-

Controls should include the probe alone with and without irradiation, and the probe with 4-BBA without irradiation.

Applications in Drug Development

The unique photochemical properties of 4-BBA make it a valuable tool in drug development:

-

Photodynamic Therapy (PDT): As a photosensitizer, 4-BBA can be targeted to tumor tissues. Upon irradiation with light of a specific wavelength, it can generate cytotoxic ROS, leading to localized cell death. The carboxylic acid group allows for its conjugation to targeting moieties to improve selectivity.

-

Photo-crosslinking for Target Identification and Validation: 4-BBA can be incorporated into a drug candidate or a known ligand. Upon binding to its biological target (e.g., a protein), photo-irradiation can induce covalent crosslinking. Subsequent analysis of the crosslinked complex can identify the binding site and validate the interaction.

-

Drug Delivery Systems: 4-BBA can be used to create photo-responsive drug delivery systems. For instance, a drug can be encapsulated in a hydrogel crosslinked with 4-BBA. Upon exposure to light, the crosslinks can be cleaved, leading to the controlled release of the drug.

Conclusion

4-Benzoylbenzoic acid is a powerful and versatile molecule for researchers in the life sciences and drug development. Its robust photochemistry, characterized by efficient triplet state formation, enables its use as a photosensitizer for generating reactive oxygen species and as a photo-crosslinking agent for probing molecular interactions. A thorough understanding of its photophysical and photochemical properties, as outlined in this guide, is essential for its rational application and the development of innovative therapeutic and diagnostic strategies.

References

A Technical Guide to the Photophysical Properties of 4-Benzoylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the quantum yield and molar absorptivity of 4-benzoylbenzoic acid (4-BBA), a compound of significant interest as a photosensitizer in various chemical and biological applications. This document details the experimental protocols for determining these key photophysical parameters and presents the available data in a structured format for ease of reference.

Molar Absorptivity of 4-Benzoylbenzoic Acid

The molar absorptivity (or extinction coefficient) is a measure of how strongly a chemical species absorbs light at a particular wavelength. For 4-benzoylbenzoic acid, the molar absorptivity is dependent on the pH of the solution due to the presence of a carboxylic acid group, which can exist in its protonated or deprotonated form.

Data Presentation

The UV-Vis absorption spectrum of 4-benzoylbenzoic acid exhibits two main bands, referred to as Band I and Band II. The molar absorptivity is influenced by the pH of the solution, with a spectroscopically measured pKa of 3.41 ± 0.04.[1] Below this pKa, the protonated (neutral) form of 4-BBA predominates, while the deprotonated (anionic) form is dominant at higher pH values.

| Wavelength (λmax) | pH | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Species |

| 260 nm (Band I) | 1.0 | ~15,000 (Estimated from spectra) | Protonated |

| 333 nm (Band II) | 1.0 | ~2,000 (Estimated from spectra) | Protonated |

| 264 nm (Band I) | > 4.0 | Not explicitly stated, but band shifts and intensity changes are observed. | Deprotonated |

Note: The molar absorptivity values are estimated from the graphical data presented in "pH Dependence of the speciation and optical properties of 4-benzoylbenzoic acid" as explicit values are not provided in the text. At pH values above 4.0, Band II is no longer observable.[2]

Experimental Protocol: Determination of Molar Absorptivity

The molar absorptivity of 4-benzoylbenzoic acid can be determined using UV-Vis absorption spectroscopy. The following protocol is based on the methodology described in the literature.[1][3]

Objective: To determine the molar absorptivity of 4-benzoylbenzoic acid at different pH values.

Materials:

-

4-Benzoylbenzoic acid (4-BBA)

-

Spectrophotometer (e.g., Cary 60 UV-vis spectrophotometer)

-

Quartz cuvettes (1 cm path length)

-

pH meter

-

Volumetric flasks and pipettes

-

Ultrapure water

-

Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions for pH adjustment

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of 4-BBA of known concentration in a suitable solvent (e.g., ultrapure water). Due to the low solubility of 4-BBA in neutral water, sonication may be required to aid dissolution.

-

Preparation of Solutions at Different pH: Prepare a series of solutions with a constant concentration of 4-BBA (e.g., 100 μM) but varying pH values.[2] Use HCl and NaOH solutions to adjust the pH of the solutions to cover a range from acidic (e.g., pH 1.0) to basic (e.g., pH 12.0).

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up. Set the wavelength range to scan from approximately 200 nm to 400 nm.

-

Blank Measurement: Fill a quartz cuvette with the blank solution (the corresponding pH-adjusted water without 4-BBA) and record the baseline spectrum.

-

Sample Measurement: Record the absorption spectra of each of the 4-BBA solutions at different pH values.

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax) for each absorption band at each pH.

-

Use the Beer-Lambert law (A = εcl) to calculate the molar absorptivity (ε) at each λmax:

-

A = Absorbance at λmax

-

c = Molar concentration of the 4-BBA solution (in mol/L)

-

l = Path length of the cuvette (typically 1 cm)

-

-

Plot the molar absorptivity as a function of wavelength for each pH.

-

Workflow for Molar Absorptivity Determination

Caption: Workflow for the experimental determination of molar absorptivity.

Quantum Yield of 4-Benzoylbenzoic Acid

Experimental Protocol: Determination of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield of a compound can be determined relative to a well-characterized standard with a known quantum yield.

Objective: To determine the relative fluorescence quantum yield of 4-benzoylbenzoic acid.

Materials:

-

4-Benzoylbenzoic acid (4-BBA)

-

A standard fluorophore with a known quantum yield in the same solvent (e.g., quinine sulfate in 0.1 M H₂SO₄)

-

Spectrofluorometer

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

-

Solvent (e.g., the same pH-adjusted water as used for molar absorptivity)

Procedure:

-

Standard and Sample Preparation: Prepare a series of dilute solutions of both the standard and the 4-BBA sample in the same solvent. The concentrations should be adjusted so that the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

-

Absorbance Measurement: Record the UV-Vis absorption spectra of all prepared solutions.

-

Fluorescence Measurement:

-

Set the excitation wavelength of the spectrofluorometer to a wavelength where both the sample and the standard absorb.

-

Record the fluorescence emission spectra of all solutions of the standard and the sample.

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission spectra for both the standard and the sample.

-

Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the standard and the sample. The resulting plots should be linear.

-

Calculate the gradient of the straight line for both the standard (Grad_std) and the sample (Grad_smp).

-

The fluorescence quantum yield of the sample (Φf_smp) can be calculated using the following equation:

Φf_smp = Φf_std * (Grad_smp / Grad_std) * (n_smp² / n_std²)

where:

-

Φf_std is the known quantum yield of the standard.

-

n_smp and n_std are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term is 1).

-

-

Workflow for Relative Quantum Yield Determination

Caption: Workflow for the relative fluorescence quantum yield determination.

Role as a Photosensitizer

4-Benzoylbenzoic acid is widely recognized for its role as a photosensitizer.[4] Upon absorption of UV light, it can undergo intersystem crossing to an excited triplet state. This triplet state is a potent oxidizing agent and can transfer its energy to other molecules, initiating photochemical reactions.[5] For instance, 4-BBA has been shown to photosensitize the degradation of nonanoic acid, a process relevant in atmospheric chemistry.[6]

Photosensitization Mechanism of 4-Benzoylbenzoic Acid

Caption: Photosensitization mechanism of 4-benzoylbenzoic acid.

This diagram illustrates the process where 4-BBA absorbs a UV photon, transitions to an excited singlet state, and then undergoes intersystem crossing to a longer-lived triplet state. This excited triplet state can then interact with a substrate molecule, leading to its oxidation. The efficiency of intersystem crossing is a key factor in its role as a photosensitizer and is inversely related to the fluorescence quantum yield.

References

- 1. pH Dependence of the speciation and optical properties of 4-benzoylbenzoic acid - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. "Study of 4-Benzoylbenzoic Acid as a Proxy of Environmental Photosensit" by Onita Alija [creativematter.skidmore.edu]

- 5. medchemexpress.com [medchemexpress.com]

- 6. ACP - Surfaceâbulk photochemical coupling of nonanoic acid and 4-benzoylbenzoic acid: the dual role of the photosensitizer and environmental influences [acp.copernicus.org]

An In-depth Technical Guide to the Safety Data of 4-Benzoylbenzoic Acid

This technical guide provides a comprehensive overview of the safety data for 4-Benzoylbenzoic acid (CAS No. 611-95-0), intended for researchers, scientists, and professionals in drug development. The information is compiled from various safety data sheets and chemical databases.

Chemical and Physical Properties

4-Benzoylbenzoic acid is a white crystalline solid.[1] It is soluble in organic solvents like alcohols and esters but insoluble in water.[1] Key physical and chemical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₀O₃ | [1][2][3][4][5][6] |

| Molecular Weight | 226.23 g/mol | [2][5] |

| Appearance | White to light beige crystalline powder/solid | [1][3][6] |

| Melting Point | 197-200 °C | [1][3] |

| Solubility | Soluble in organic solvents (e.g., DMSO, DMF); Insoluble in water.[1][6] | [1][6] |

| Stability | Stable under normal conditions. | [1][4] |

| InChI Key | IFQUPKAISSPFTE-UHFFFAOYSA-N | [3] |

| SMILES String | OC(=O)c1ccc(cc1)C(=O)c2ccccc2 | [3] |

Hazard Identification and Classification

4-Benzoylbenzoic acid is classified as an irritant. The GHS classification is summarized below.

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A / 2 | H319: Causes serious eye irritation |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

GHS Pictogram:

Hazard Statements:

Precautionary Statements: A comprehensive list of precautionary statements includes prevention, response, storage, and disposal measures.[2][4][7][8] Key recommendations include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and using only outdoors or in a well-ventilated area.[4][7][8]

Toxicological Information

The toxicological properties of 4-benzoylbenzoic acid have not been fully investigated.[4][8] However, available data indicates potential for irritation.

| Route of Exposure | Species | Value |

| Intravenous | Rat | TDLo: 11.312 mg/kg |

Source:[7]

Experimental Protocols

Handling, Storage, and Personal Protection

Proper handling and storage procedures are crucial to minimize exposure and ensure safety.

Handling:

-

Minimize dust generation and accumulation.[10]

Storage:

-

Keep container tightly closed in a dry, cool, and well-ventilated place.[7][8][10]

-

Store away from incompatible materials such as strong oxidizing agents and strong bases.[1][8]

Personal Protective Equipment (PPE):

| Protection Type | Recommendation | Source(s) |

| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles (e.g., EN166). | [1][4][10] |

| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure. | [1][4][10] |

| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. A dust mask is recommended. | [4][7][10] |

First Aid Measures

| Exposure Route | First Aid Instructions | Source(s) |

| Inhalation | Remove person to fresh air and keep comfortable for breathing. Get medical advice/attention if you feel unwell. | [7][8][10] |

| Skin Contact | Take off contaminated clothing immediately. Wash off with plenty of soap and water. If skin irritation occurs, get medical advice/attention. | [7][8][10] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. | [7][8][10] |

| Ingestion | Rinse mouth. Get medical advice/attention. Do NOT induce vomiting. | [7][10] |

Logical Workflow for Hazard Assessment and Control

The following diagram illustrates a logical workflow for assessing and controlling the hazards associated with 4-benzoylbenzoic acid in a laboratory setting.

Signaling Pathways

Currently, there is no specific information available in the provided safety data sheets regarding the signaling pathways involved in the toxicological effects of 4-benzoylbenzoic acid. The irritant effects are likely due to direct chemical interactions with epithelial tissues. Further research would be needed to elucidate any specific biological pathways.

References

- 1. chembk.com [chembk.com]

- 2. 4-Benzoylbenzoic acid | C14H10O3 | CID 69147 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Benzoylbenzoic acid, 99% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. chemscene.com [chemscene.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. fishersci.com [fishersci.com]

- 9. 4-Benzoylbenzoic acid, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

Spectroscopic Profile of 4-Benzoylbenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of 4-Benzoylbenzoic acid, a molecule of significant interest in various chemical and biological applications, including as a photooxidant.[1][2] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data, along with the experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The ¹H and ¹³C NMR spectra of 4-Benzoylbenzoic acid provide characteristic signals corresponding to its unique arrangement of protons and carbon atoms.

¹H NMR Spectral Data

The ¹H NMR spectrum of 4-Benzoylbenzoic acid is characterized by signals in the aromatic region, corresponding to the protons on the two benzene rings.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.30 - 7.80 | Multiplet | 9H | Aromatic Protons |

| 10.0 - 13.0 | Singlet (broad) | 1H | Carboxylic Acid Proton |

Note: Specific chemical shifts and coupling constants can vary depending on the solvent and concentration used.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 128.0 - 138.0 | Aromatic Carbons |

| 166.0 | Carboxylic Acid Carbon (C=O) |

| 196.0 | Ketone Carbon (C=O) |

Note: The exact chemical shifts can be influenced by the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 4-Benzoylbenzoic acid shows characteristic absorption bands for its carboxylic acid and ketone functionalities.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |

| 1680-1710 | Strong | C=O stretch (Carboxylic Acid) |

| 1630-1680 | Strong | C=O stretch (Ketone) |

| 1580-1600 | Medium | C=C stretch (Aromatic) |

| 1250-1350 | Strong | C-O stretch (Carboxylic Acid) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. 4-Benzoylbenzoic acid exhibits distinct absorption bands in the UV region, which are influenced by the pH of the solution.[3][4][5]

| Wavelength (λmax) | pH Condition | Molar Absorptivity (ε) | Assignment |

| 260 nm | Low pH | - | π → π* transition |

| 333 nm | Low pH | - | n → π* transition |

| 264 nm | High pH | - | π → π* transition |

At low pH, two absorption bands are observed: an intense band at 260 nm and a weaker band at 333 nm.[3] As the pH increases, the spectrum shifts, showing a strong band at 264 nm.[3]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

-

Sample Preparation: A solution of 4-Benzoylbenzoic acid is prepared by dissolving the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher, such as a BRUKER AC-300.[6]

-

Data Acquisition: Standard pulse sequences are used to acquire the spectra. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, such as tetramethylsilane (TMS).

IR Spectroscopy

-

Sample Preparation: For solid samples, the KBr pellet method is commonly used.[6] A small amount of 4-Benzoylbenzoic acid is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) IR spectroscopy can be performed on the neat sample.[6]

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

UV-Vis Spectroscopy

-

Sample Preparation: A solution of 4-Benzoylbenzoic acid of a known concentration (e.g., 100 μM) is prepared in a suitable solvent, often with pH control to observe spectral shifts.[3]

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

-

Data Acquisition: The absorbance is measured over a specific wavelength range (e.g., 200-400 nm).

Application Workflow: 4-Benzoylbenzoic Acid as a Photosensitizer

4-Benzoylbenzoic acid is known to act as a photosensitizer, initiating chemical reactions upon absorption of light.[1][2] The following diagram illustrates a general workflow for its application in a photosensitized reaction.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. "Study of 4-Benzoylbenzoic Acid as a Proxy of Environmental Photosensit" by Onita Alija [creativematter.skidmore.edu]

- 3. researchgate.net [researchgate.net]

- 4. pH Dependence of the speciation and optical properties of 4-benzoylbenzoic acid - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. pH Dependence of the speciation and optical properties of 4-benzoylbenzoic acid - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP01520C [pubs.rsc.org]

- 6. 4-Benzoylbenzoic acid | C14H10O3 | CID 69147 - PubChem [pubchem.ncbi.nlm.nih.gov]

4-Benzoylbenzoic acid synthesis from benzoyl chloride and benzoic acid.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust and widely utilized two-step method for the synthesis of 4-benzoylbenzoic acid. The synthesis commences with the Friedel-Crafts acylation of toluene with benzoyl chloride to yield the intermediate, 4-methylbenzophenone. This intermediate is subsequently oxidized to the final product, 4-benzoylbenzoic acid. This document furnishes detailed experimental protocols, quantitative data, and mechanistic insights to facilitate the successful execution of this synthesis in a laboratory setting.

Reaction Overview

The synthesis of 4-benzoylbenzoic acid from benzoyl chloride and benzoic acid is not a direct, single-step reaction. A more effective and higher-yielding approach involves a two-step process:

-

Step 1: Friedel-Crafts Acylation. Toluene undergoes a Friedel-Crafts acylation reaction with benzoyl chloride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), to produce 4-methylbenzophenone. The methyl group of toluene directs the incoming benzoyl group primarily to the para position due to steric hindrance at the ortho positions.

-

Step 2: Oxidation. The methyl group of the resulting 4-methylbenzophenone is then oxidized to a carboxylic acid using a strong oxidizing agent, such as potassium permanganate (KMnO₄), to yield the final product, 4-benzoylbenzoic acid.

An In-depth Technical Guide to the Synthesis of 4-Benzoylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to 4-benzoylbenzoic acid, a valuable intermediate in the pharmaceutical and chemical industries. The document details experimental protocols, reaction mechanisms, and quantitative data to facilitate its synthesis in a laboratory setting.

Introduction

4-Benzoylbenzoic acid (4-CBB), also known as benzophenone-4-carboxylic acid, is a bifunctional molecule incorporating both a benzophenone and a benzoic acid moiety.[1][2] This unique structure makes it a versatile building block for the synthesis of a variety of organic compounds, including non-steroidal anti-inflammatory drugs and photosensitizers. This guide will focus on the most common and practical methods for its preparation.

Synthetic Strategies

The synthesis of 4-benzoylbenzoic acid can be broadly categorized into two primary strategies:

-

Friedel-Crafts Acylation: This classic electrophilic aromatic substitution reaction involves the acylation of an aromatic ring. For 4-CBB, this can be achieved through two main pathways:

-

Acylation of toluene with phthalic anhydride followed by oxidation.

-

Acylation of toluene with benzoyl chloride to form 4-methylbenzophenone, which is then oxidized.

-

-

Oxidation of 4-Methylbenzophenone: This method involves the direct oxidation of the methyl group of 4-methylbenzophenone to a carboxylic acid.

This guide will detail the synthesis via the Friedel-Crafts acylation of toluene with phthalic anhydride, followed by oxidation of the resulting intermediate, as it is a well-documented and high-yielding approach.

Experimental Protocols

Method 1: Friedel-Crafts Acylation of Toluene with Phthalic Anhydride followed by Oxidation

This two-step synthesis first involves the aluminum chloride-catalyzed Friedel-Crafts acylation of toluene with phthalic anhydride to yield p-toluyl-o-benzoic acid. The intermediate is then oxidized to 4-benzoylbenzoic acid.

Step 1: Synthesis of p-Toluyl-o-benzoic Acid

This protocol is adapted from a procedure published in Organic Syntheses.[3]

Materials:

-

Phthalic anhydride (0.68 mole)

-

Toluene (4.35 moles)

-

Anhydrous aluminum chloride (1.5 moles)

-

Ice

-

Concentrated Hydrochloric Acid

-

Sodium Carbonate

-

2 L Round-bottomed flask

-

Stirrer with mercury seal

-

Reflux condenser

-

Water bath

-

Steam distillation apparatus

Procedure:

-

Equip a 2 L round-bottomed flask with a stirrer, reflux condenser, and a trap for HCl gas.

-

Add phthalic anhydride (100 g, 0.68 mole) and toluene (400 g, 4.35 moles) to the flask.

-

Cool the flask in an ice bath.

-

Grind anhydrous aluminum chloride (200 g, 1.5 moles) to a fine powder and add it to the flask all at once.

-

Commence stirring immediately and remove the ice bath. The mixture will warm and turn an olive-green color.

-

Once the evolution of hydrogen chloride slackens (approximately 10 minutes), place the flask in a water bath and heat to 90°C over 45 minutes.

-

Maintain the bath at 90°C with vigorous stirring for 2.5 hours, by which time the HCl evolution should have nearly ceased.

-

Cool the flask in an ice bath while continuing to stir.

-

Slowly add ice to the flask until the dark mass is completely decomposed.

-

Add 150 cc of crude concentrated hydrochloric acid.

-

Heat the flask on a steam bath and then steam distill to remove excess toluene.

-

Cool the aqueous solution and decant it through a suction filter.

-

Wash the residue with a small amount of cold water. The residue is primarily p-toluyl-o-benzoic acid.

-

To the residue, add a pre-heated solution of 50 g of sodium carbonate in 1 L of water and pass steam through to facilitate dissolution.

-

Filter the hot solution and precipitate the acid by adding 65 cc of concentrated hydrochloric acid.

-

Cool the solution in an ice bath to crystallize the product.

-

Filter the crystals, wash with cold water, and air-dry. The reported yield of the anhydrous acid is 96%, with a melting point of 138–139°C.[3]

Step 2: Oxidation of p-Toluyl-o-benzoic Acid to 4-Benzoylbenzoic Acid

The methyl group of p-toluyl-o-benzoic acid can be oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO₄) in an alkaline solution, a method commonly used for the oxidation of toluene to benzoic acid.[4][5]

Materials:

-

p-Toluyl-o-benzoic acid

-

Potassium permanganate (KMnO₄)

-

Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH)

-

Dilute Hydrochloric Acid (HCl)

-

Round-bottomed flask

-

Reflux condenser

-

Heating mantle

Procedure:

-

In a round-bottomed flask, dissolve p-toluyl-o-benzoic acid in an aqueous solution of sodium carbonate or sodium hydroxide.

-

Add a solution of potassium permanganate portion-wise to the flask.

-

Heat the mixture to reflux for several hours until the purple color of the permanganate has disappeared, indicating the completion of the reaction.

-

Cool the reaction mixture and filter off the manganese dioxide (MnO₂) byproduct.

-

Acidify the filtrate with dilute hydrochloric acid to precipitate the 4-benzoylbenzoic acid.

-

Filter the white precipitate, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure product.

Quantitative Data Summary

The following table summarizes quantitative data for the synthesis of benzoylbenzoic acid derivatives via Friedel-Crafts acylation, as reported in various sources. Direct comparison is challenging due to variations in starting materials, catalysts, and reaction conditions.

| Starting Materials | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Phthalic anhydride, Toluene | Anhydrous Aluminum Chloride | 90 | 2.5 | 96 | Org. Syn.[3] |

| tert-Amyl benzene, Phthalic anhydride | Chlorination-1-methyl-3-butyl imidazole-aluminum chloride ionic liquid | 40-60 | 6-8 | up to 98 | CN101921189A[6] |

| Benzene, Phthalic anhydride | Et₃NHCl–2.5AlCl₃ ionic liquid | 40 | 7 | - | CN103896756A[7] |

| Benzene, Phthalic anhydride | Me₃NHCl–3AlCl₃ ionic liquid | 60 | 3 | - | CN103896756A[7] |

| Ethylbenzene, Phthalic anhydride, Nitrobenzene | Aluminum trichloride | <20 | 1.5 | - | CN102701965A[8] |

Reaction Mechanism and Visualization

The core of this synthesis is the Friedel-Crafts acylation, an electrophilic aromatic substitution. The mechanism proceeds as follows:

-

Formation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃) coordinates to one of the carbonyl oxygens of phthalic anhydride, making the carbonyl carbon more electrophilic. This complex then rearranges to form a highly reactive acylium ion intermediate.

-

Electrophilic Attack: The acylium ion is attacked by the electron-rich aromatic ring of toluene. The methyl group of toluene is an activating group and directs the incoming electrophile to the ortho and para positions. Due to steric hindrance, the para product, p-toluyl-o-benzoic acid, is the major product.[9][10]

-

Rearomatization: A proton is lost from the intermediate carbocation (Wheland intermediate), restoring the aromaticity of the ring and yielding the final product.

Caption: Friedel-Crafts Acylation Mechanism.

The subsequent oxidation of the methyl group to a carboxylic acid is a complex reaction that proceeds through a series of radical intermediates when using potassium permanganate.

Conclusion

The synthesis of 4-benzoylbenzoic acid is a well-established process that can be achieved through multiple high-yielding routes. The Friedel-Crafts acylation of toluene with phthalic anhydride followed by oxidation of the intermediate is a robust and scalable method. The use of ionic liquids as catalysts offers a more environmentally friendly alternative to traditional Lewis acids, potentially leading to higher yields and easier product separation. This guide provides the necessary foundational knowledge for researchers and professionals to successfully synthesize and utilize this important chemical intermediate.

References

- 1. 4-Benzoylbenzoic acid | C14H10O3 | CID 69147 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-苯甲酰苯甲酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. quora.com [quora.com]

- 5. m.youtube.com [m.youtube.com]

- 6. CN101921189A - Preparation method of 2-(4'-amyl-benzoyl) benzoic acid - Google Patents [patents.google.com]

- 7. CN103896756A - Method of preparing o-benzoylbenzoic acid by acylation reaction of benzene and phthalic anhydride - Google Patents [patents.google.com]

- 8. Synthesis method of 2-(4 '-ethylbenzoyl) benzoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemguide.co.uk [chemguide.co.uk]

An In-depth Technical Guide to 4-Benzoylbenzoic Acid (4-Carboxybenzophenone)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Benzoylbenzoic acid, also known as 4-carboxybenzophenone. It covers its fundamental properties, synthesis, spectroscopic data, and key applications, with a focus on its role as a photosensitizer in research and its potential in drug development.

Chemical Synonyms and Identifiers

4-Benzoylbenzoic acid is known by a variety of names in chemical literature and commercial catalogs. A comprehensive list of its synonyms and identifiers is provided below for easy reference.

| Synonym | Identifier |

| 4-Carboxybenzophenone | CAS Number: 611-95-0[1] |

| p-Benzoylbenzoic acid | PubChem CID: 69147[1] |

| Benzophenone-4-carboxylic acid | EC Number: 210-286-0[1] |

| 4-(Phenylcarbonyl)benzoic acid | MDL Number: MFCD00002560[1] |

| Benzoic acid, 4-benzoyl- | Beilstein/REAXYS Number: 1960224 |

| NSC 37115 | ChEBI ID: CHEBI:39933 |

| p-Carboxybenzophenone | IUPAC Name: 4-benzoylbenzoic acid[1] |

Physicochemical Properties

The key physicochemical properties of 4-Benzoylbenzoic acid are summarized in the table below. This data is essential for its handling, storage, and application in various experimental setups.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₀O₃ | [1] |

| Molecular Weight | 226.23 g/mol | [1] |

| Melting Point | 198-200 °C | |

| Appearance | White to off-white crystalline powder | |

| Solubility | Soluble in DMSO and methanol. Sparingly soluble in water. | |

| pKa | 3.41 ± 0.04 | [2] |

| LogP | 2.8 |

Spectroscopic Data

Detailed spectroscopic information is crucial for the identification and characterization of 4-Benzoylbenzoic acid.

¹H and ¹³C NMR Spectroscopy

The Nuclear Magnetic Resonance (NMR) spectra of 4-Benzoylbenzoic acid provide detailed information about its molecular structure.

¹H NMR (DMSO-d₆, 400 MHz): δ 13.4 (s, 1H, -COOH), 8.12 (d, J=8.4 Hz, 2H), 7.80 (d, J=8.4 Hz, 2H), 7.72 (d, J=7.6 Hz, 2H), 7.65 (t, J=7.4 Hz, 1H), 7.55 (t, J=7.6 Hz, 2H).

¹³C NMR (DMSO-d₆, 100 MHz): δ 195.8 (C=O), 167.1 (COOH), 142.1, 137.8, 133.0, 132.5, 130.1, 129.8, 129.0, 128.8.

Infrared (IR) Spectroscopy

The Infrared (IR) spectrum is characteristic of the functional groups present in 4-Benzoylbenzoic acid.

| Wavenumber (cm⁻¹) | Assignment |

| 3300-2500 (broad) | O-H stretch (carboxylic acid) |

| 1690 | C=O stretch (carboxylic acid) |

| 1660 | C=O stretch (ketone) |

| 1600, 1450 | C=C stretch (aromatic) |

| 1320, 1280 | C-O stretch and O-H bend |

Mass Spectrometry

The mass spectrum of 4-Benzoylbenzoic acid shows a molecular ion peak and characteristic fragmentation patterns.

-

Molecular Ion (M⁺): m/z = 226

-

Major Fragments: m/z = 209 ([M-OH]⁺), 181 ([M-COOH]⁺), 105 ([C₆H₅CO]⁺), 77 ([C₆H₅]⁺)[3]

Experimental Protocols

This section provides detailed methodologies for the synthesis of 4-Benzoylbenzoic acid and its application as a photosensitizer.

Synthesis of 4-Benzoylbenzoic Acid